molecular formula C20H18N6O2S B2851944 2-((4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide CAS No. 1115976-48-1

2-((4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide

Cat. No. B2851944
CAS RN: 1115976-48-1
M. Wt: 406.46
InChI Key: MZEPMUNSUZYOKV-UHFFFAOYSA-N
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Description

2-((4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide is a useful research compound. Its molecular formula is C20H18N6O2S and its molecular weight is 406.46. The purity is usually 95%.
BenchChem offers high-quality 2-((4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Potentials

Triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Antifungal Activity

The compound has shown potential in antifungal applications. Some derivatives of the compound have exhibited good antifungal activities . This makes it a promising candidate for the development of new antifungal drugs.

Anticancer Properties

The compound has also been evaluated for its anticancer properties. In-vitro anticancer evaluation was carried out against the MDA-MB 231 cell line . This suggests that the compound could be further studied for potential applications in cancer treatment.

Antibacterial Activities

The compound has shown potential in antibacterial applications. Triazole, a part of the compound, is used in the synthesis of antibacterial drugs . This suggests that the compound could be used in the development of new antibacterial agents.

Antioxidant Activities

The compound has shown potential in antioxidant applications. Triazole, a part of the compound, is used in the synthesis of antioxidant drugs . This suggests that the compound could be used in the development of new antioxidant agents.

Industrial Applications

The compound has potential industrial applications. For instance, triazole derivatives have been used in the synthesis of dyes . This suggests that the compound could be used in the development of new dyes for industrial applications.

properties

IUPAC Name

2-[4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2S/c27-17(24-19-21-13-22-25-19)12-29-20-23-16-9-5-4-8-15(16)18(28)26(20)11-10-14-6-2-1-3-7-14/h1-9,13H,10-12H2,(H2,21,22,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEPMUNSUZYOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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